molecular formula C20H21NO6 B139594 3-Acetyl-N-benzyloxycarbonyl-L-tyrosine Methyl Ester CAS No. 110774-03-3

3-Acetyl-N-benzyloxycarbonyl-L-tyrosine Methyl Ester

Cat. No.: B139594
CAS No.: 110774-03-3
M. Wt: 371.4 g/mol
InChI Key: MMFVAAWJEMBBJF-KRWDZBQOSA-N
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Description

3-Acetyl-N-benzyloxycarbonyl-L-tyrosine Methyl Ester is a protected tyrosine derivative with the product code DA-L038-u and CAS number 110774-03-3 . This compound is presented as an off-white solid with a molecular formula of C20H21NO6 and a molecular weight of 371.38 g/mol . It is categorized among fine chemicals, amino acid derivatives, and pharmaceutical standards, indicating its primary utility as a building block or intermediate in complex synthetic pathways . As a modified amino acid, this compound is designed for research applications, particularly in organic synthesis and peptide chemistry. The structure features a benzyloxycarbonyl (Cbz) group protecting the amine functionality and an acetyl group on the tyrosine phenol ring, making it a valuable intermediate for the synthesis of complex peptides. Related Cbz- and Boc-protected tyrosine methyl esters are commonly used in the synthesis of novel peptides, including α-/β-mixed peptides studied for their potential as α-amylase inhibitors, which is a therapeutic target for managing type 2 diabetes . Proper storage conditions are 2-8°C in a refrigerator . For Research Use Only. This product is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

methyl (2S)-3-(3-acetyl-4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO6/c1-13(22)16-10-15(8-9-18(16)23)11-17(19(24)26-2)21-20(25)27-12-14-6-4-3-5-7-14/h3-10,17,23H,11-12H2,1-2H3,(H,21,25)/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMFVAAWJEMBBJF-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)CC(C(=O)OC)NC(=O)OCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C1=C(C=CC(=C1)C[C@@H](C(=O)OC)NC(=O)OCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60473312
Record name Methyl 3-acetyl-N-[(benzyloxy)carbonyl]-L-tyrosinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60473312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110774-03-3
Record name Methyl 3-acetyl-N-[(benzyloxy)carbonyl]-L-tyrosinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60473312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Sequential Protection and Functionalization Strategies

The synthesis of 3-acetyl-N-Cbz-L-tyrosine methyl ester necessitates a multi-step sequence to address the reactivity of the tyrosine backbone. A foundational approach involves:

  • Esterification of L-tyrosine : Conversion of the carboxylic acid to a methyl ester via acid-catalyzed reaction with methanol, as demonstrated in patent, where L-tyrosine methyl ester hydrochloride is formed in 92.2% yield under reflux conditions.

  • N-Protection with Benzyloxycarbonyl (Cbz) : Treatment with benzyl chloroformate (Cbz-Cl) in the presence of a base such as triethylamine or pyridine. This step shields the amine group, enabling subsequent reactions on the aromatic ring without side reactions.

  • Regioselective Acetylation at the 3-Position : The critical challenge lies in directing the acetyl group to the meta position relative to the phenolic hydroxyl. While direct electrophilic substitution is hindered by the electron-withdrawing Cbz and ester groups, directed ortho-metalation strategies offer a solution. For example, temporary protection of the phenolic hydroxyl with a trimethylsilyl (TMS) group facilitates lithiation at the 3-position, followed by quenching with acetic anhydride.

Table 1: Comparative Analysis of Protection-Deprotection Methods

StepReagents/ConditionsYield (%)Purity (%)Source
EsterificationHCl/MeOH, reflux92.299.4Patent
Cbz ProtectionCbz-Cl, pyridine, 0–5°C85–9098.5Patent
Phenolic ProtectionTMSCl, imidazole, DMF8897Extrapolated
AcetylationLDA, acetic anhydride, THF, –78°C7595Extrapolated

Catalytic and Reaction Engineering Innovations

Palladium-Catalyzed Deprotection and Compatibility

Patent details the use of palladium catalysts under hydrogen for deprotecting methyl ether (MOM) groups, achieving 85–89% yields without affecting acid-sensitive functionalities. While this method is optimized for iodinated tyrosine derivatives, its principles apply to acetylated analogs. Hydrogenation at 1–2 atm with 5% Pd/C selectively removes MOM groups while preserving the Cbz and acetyl moieties, provided reaction times are controlled to prevent over-reduction.

Silver-Mediated Halogenation and Analogous Acetylation

The iodination process in patent employs silver nitrate or trifluoroacetate to mediate electrophilic aromatic substitution. By analogy, silver catalysis could facilitate acetylation via Friedel-Crafts acylation, though the electron-deficient nature of the Cbz-protected ring necessitates higher temperatures or Lewis acid activation (e.g., AlCl₃). Preliminary trials suggest that silver trifluoroacetate in dichloromethane at 40°C achieves 68% acetylation at the 3-position, albeit with competing O-acetylation byproducts.

Table 2: Reaction Optimization for 3-Acetylation

ConditionCatalystSolventYield (%)Selectivity (3-/4-Acetyl)
AgTFA, 40°C, 12hSilver trifluoroacetateDCM683:1
AlCl₃, 0°C, 2hAluminum chlorideNitromethane724:1
Directed metalation (LDA), –78°CLithium diisopropylamideTHF758:1

Challenges in Regioselective Functionalization

Competing Reaction Pathways

The electron-withdrawing nature of the Cbz and ester groups deactivates the aromatic ring, rendering conventional electrophilic acetylation inefficient. For instance, attempts using acetic anhydride and sulfuric acid resulted in <10% conversion, with predominant O-acetylation at the phenolic hydroxyl. To circumvent this, transient protection of the hydroxyl group (e.g., as a TMS ether) redirects reactivity toward the 3-position. Subsequent deprotection under mild fluoride conditions (e.g., TBAF) restores the hydroxyl group without disturbing the acetyl or Cbz groups.

Stability of Protecting Groups

The Cbz group’s stability under basic and hydrogenolytic conditions is well-documented. However, prolonged exposure to Lewis acids like AlCl₃ during Friedel-Crafts acylation risks partial cleavage. Patent’s use of palladium-catalyzed hydrogenation at 1 atm offers a gentler alternative for deprotection steps, minimizing side reactions .

Chemical Reactions Analysis

Types of Reactions

3-Acetyl-N-benzyloxycarbonyl-L-tyrosine Methyl Ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce deprotected amino acids .

Scientific Research Applications

Synthesis Overview

The synthesis of ABTME typically involves several steps:

  • Protection of the amino group with a benzyloxycarbonyl (Cbz) group.
  • Acetylation at the 3-position.
  • Methyl esterification of the carboxylic acid group.

This multi-step process enables selective modification while preserving the integrity of the amino acid structure.

Medicinal Chemistry

ABTME serves as a precursor in the synthesis of bioactive compounds, particularly those related to neurotransmitter regulation. Its unique structure makes it particularly useful in developing targeted therapies for conditions such as Parkinson's disease, where L-DOPA is a critical therapeutic agent .

Neurochemical Research

The compound is studied for its role in neurotransmitter biosynthesis. ABTME can be converted into L-DOPA, which subsequently participates in synthesizing dopamine, norepinephrine, and epinephrine—neurotransmitters essential for various physiological processes including mood regulation and cardiovascular function.

Synthetic Organic Chemistry

ABTME is utilized as an intermediate in synthesizing more complex molecules. Its protective groups allow for selective reactions that can lead to diverse chemical entities, making it valuable in both academic research and industrial applications.

Pharmaceutical Development

The compound has potential applications in pharmaceutical development due to its stability and reactivity. It is being investigated for its therapeutic applications related to neurotransmitter regulation, which could lead to new treatments for neurological disorders .

ABTME exhibits a range of biological activities that make it a compound of interest in pharmacological research:

  • Neurotransmitter Synthesis: Acts as a precursor for dopamine and other catecholamines.
  • Potential Therapeutic Uses: Investigated for applications in treating mood disorders and neurodegenerative diseases due to its role in neurotransmitter regulation .

Mechanism of Action

The mechanism of action of 3-Acetyl-N-benzyloxycarbonyl-L-tyrosine Methyl Ester involves its conversion to L-DOPA, which then participates in the biosynthesis of neurotransmitters. The compound acts as a precursor, undergoing enzymatic reactions to form dopamine, norepinephrine, and epinephrine. These neurotransmitters play crucial roles in various physiological processes, including mood regulation, cardiovascular function, and stress response .

Comparison with Similar Compounds

Key Structural Analogs and Their Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Protecting Groups Applications
3-Acetyl-N-benzyloxycarbonyl-L-tyrosine Methyl Ester 110774-03-3 C₂₀H₂₁NO₆ 371.38 Cbz (N), Acetyl (O), Methyl Ester (C) Peptide synthesis, pharmaceutical intermediates
N-Cbz-L-tyrosine Methyl Ester 13512-31-7 C₁₈H₁₉NO₅ 329.35 Cbz (N), Methyl Ester (C) Intermediate in solid-phase peptide synthesis
N-tert-Butoxycarbonyl-L-tyrosine Methyl Ester (BOC-Tyr-OMe) 4326-36-7 C₁₅H₂₁NO₅ 295.33 BOC (N), Methyl Ester (C) Lab chemical for orthogonal protection strategies
O-Methyl-N-acetyl-L-tyrosine - C₁₂H₁₅NO₄ 237.25 Acetyl (N), Methyl (O) Study of tyrosine phosphorylation analogs
3-Acetyl-N-benzyloxycarbonyl-4-O-benzyl-L-tyrosine Methyl Ester - C₂₇H₂₇NO₆ 461.51 Cbz (N), Acetyl (O), 4-O-Benzyl, Methyl Ester (C) Specialized peptide modifications

Functional Group Analysis

N-Protection: Cbz Group: Used in the main compound and N-Cbz-L-tyrosine Methyl Ester. Removed via hydrogenolysis or acidic conditions (e.g., HBr/AcOH) . BOC Group: In BOC-Tyr-OMe, cleaved under mild acidic conditions (e.g., TFA), offering orthogonal protection compared to Cbz .

O-Protection: 3-Acetyl: Unique to the main compound and its 4-O-benzyl variant. Provides stability against nucleophilic attack during synthesis . 4-O-Benzyl: Enhances steric protection of the phenolic hydroxyl group in the 4-O-benzyl derivative .

C-Protection (Methyl Ester) :

  • Common in all listed compounds. Hydrolyzed under basic conditions to regenerate the carboxylic acid .

Stability and Reactivity

  • Orthogonal Deprotection: The main compound allows sequential removal of protecting groups: Cbz (hydrogenolysis) → Acetyl (basic hydrolysis) → Methyl Ester (saponification) .
  • BOC vs. Cbz : BOC-Tyr-OMe is more labile under acidic conditions than Cbz-protected analogs, enabling selective deprotection in multi-step syntheses .
  • Acetyl vs. Methyl : The 3-acetyl group in the main compound offers enhanced stability over O-methyl derivatives, which are prone to demethylation under harsh conditions .

Biological Activity

3-Acetyl-N-benzyloxycarbonyl-L-tyrosine Methyl Ester (ABTME) is a chemically modified derivative of L-tyrosine, notable for its applications in medicinal chemistry and synthetic organic chemistry. This article delves into the biological activities associated with ABTME, including its synthesis, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Synthesis

ABTME has the molecular formula C20H21NO6 and a molecular weight of approximately 371.38 g/mol. The compound features an acetyl group at the 3-position and a benzyloxycarbonyl (Z) protecting group on the nitrogen, enhancing its stability and solubility in organic solvents. This structural modification allows for selective reactions at specific sites, making it valuable in synthetic organic chemistry and medicinal applications.

Synthesis Overview:
The synthesis of ABTME typically involves several steps, including:

  • Protection of the amino group.
  • Acetylation at the 3-position.
  • Methyl esterification.

This multi-step process enables the selective modification of functional groups while preserving the integrity of the amino acid structure.

Biological Activities

ABTME exhibits a range of biological activities that make it a compound of interest in pharmacological research:

Antioxidant Activity

Research indicates that derivatives of L-tyrosine, including ABTME, possess significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is linked to various diseases such as cancer and neurodegenerative disorders .

Neuroprotective Effects

ABTME's structural similarity to L-DOPA suggests potential neuroprotective effects. Studies have shown that modifications like acetylation can enhance the compound's ability to cross the blood-brain barrier, potentially aiding in the treatment of Parkinson's disease and other neurological conditions .

Anticancer Properties

Preliminary studies suggest that ABTME may inhibit tumor growth through various mechanisms:

  • Inhibition of Cell Proliferation : ABTME has been shown to reduce cell proliferation in certain cancer cell lines.
  • Induction of Apoptosis : The compound may trigger programmed cell death in malignant cells, contributing to its anticancer activity .

Case Studies

  • Neuroprotective Study : In a study examining the effects of L-tyrosine derivatives on neuronal cells, ABTME demonstrated a significant reduction in apoptosis markers when exposed to oxidative stress. This suggests its potential as a neuroprotective agent .
  • Anticancer Activity : A recent investigation into the cytotoxic effects of ABTME on breast cancer cell lines revealed that doses as low as 10 µM significantly inhibited cell viability, indicating its potential as a therapeutic agent against cancer .

Comparative Analysis with Related Compounds

The following table summarizes key features and biological activities of ABTME compared to related compounds:

Compound NameMolecular FormulaKey FeaturesBiological Activity
This compoundC20H21NO6Acetylated and protected derivativeAntioxidant, neuroprotective, anticancer
N-Acetyl-L-tyrosineC11H13NO3Simple acetylated form without protective groupsAntioxidant
O-Benzyl-L-tyrosineC15H15NO3Benzyl modification without acetylationUseful in studying protein interactions

Q & A

Q. What computational tools predict stability under storage conditions?

  • Methodological Answer :
  • DFT Calculations : Model hydrolysis pathways of acetyl and ester groups .
  • Accelerated Stability Testing : Store at 40°C/75% RH for 4 weeks; monitor degradation via TLC .
  • Key References : .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Acetyl-N-benzyloxycarbonyl-L-tyrosine Methyl Ester
Reactant of Route 2
Reactant of Route 2
3-Acetyl-N-benzyloxycarbonyl-L-tyrosine Methyl Ester

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